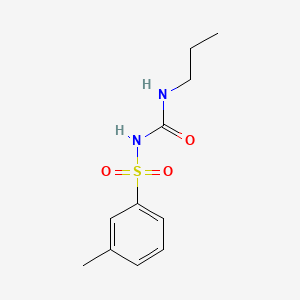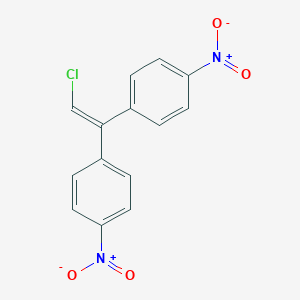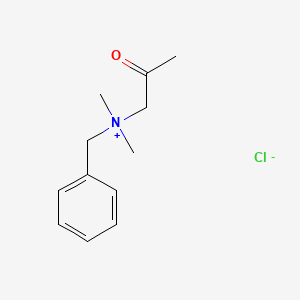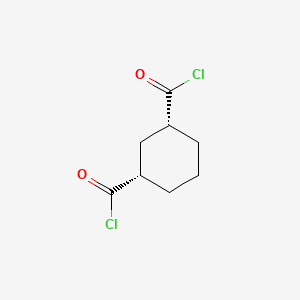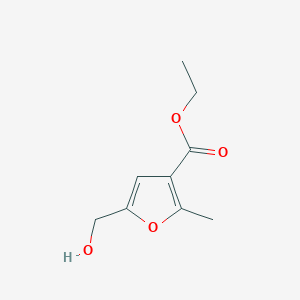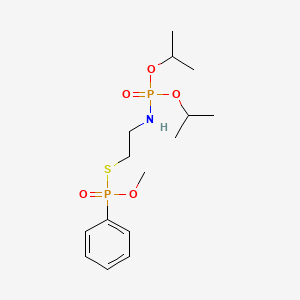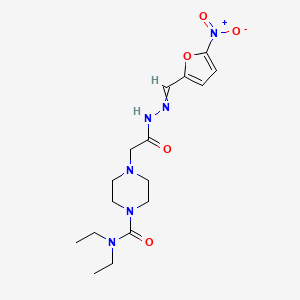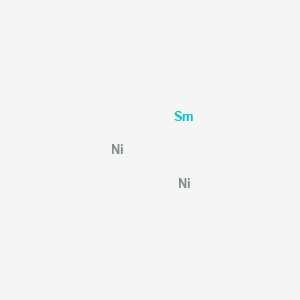
Nickel;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-samarium compounds are a class of materials that combine the properties of nickel, a transition metal, and samarium, a rare earth element. These compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. Nickel-samarium compounds often exhibit enhanced catalytic, magnetic, and electronic properties compared to their individual components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-samarium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and vapor-solid reactions. For instance, samarium-doped nickel phosphide can be synthesized via a two-step vapor-solid reaction technique . Another method involves the co-precipitation of nickel and samarium hydroxides, followed by hydrothermal treatment to obtain a layered double hydroxide structure .
Industrial Production Methods: In industrial settings, nickel-samarium compounds are often produced through high-temperature solid-state reactions. For example, nickel oxide and samarium-doped ceria composites are prepared by impregnating a substrate with nickel and samarium nitrate solutions, followed by calcination .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-samarium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, nickel-samarium-doped ceria is used in the catalytic partial oxidation of methane, where it exhibits high catalytic activity due to the synergistic effect of nickel and samarium .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-samarium compounds include nickel nitrate, samarium nitrate, and various reducing agents. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired phase and composition.
Major Products: The major products formed from these reactions depend on the specific application. For instance, in the catalytic partial oxidation of methane, the primary products are syngas (carbon monoxide and hydrogen) .
Aplicaciones Científicas De Investigación
Nickel-samarium compounds have a wide range of scientific research applications:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogen evolution reactions and methane oxidation
Biology: Research is ongoing to explore their potential in biological applications, such as drug delivery and imaging.
Medicine: Nickel-samarium compounds are being investigated for their potential use in medical devices and diagnostic tools.
Mecanismo De Acción
The mechanism by which nickel-samarium compounds exert their effects is often related to their unique electronic and catalytic properties. For example, in catalytic applications, the interaction between nickel and samarium enhances the compound’s ability to adsorb and activate reactant molecules. This synergistic effect improves the overall catalytic performance, making these compounds highly efficient in various reactions .
Comparación Con Compuestos Similares
- Nickel-cobalt compounds
- Nickel-iron compounds
- Samarium-cobalt compounds
Comparison: Nickel-samarium compounds are unique due to the combination of nickel’s catalytic properties and samarium’s electronic properties. Compared to nickel-cobalt and nickel-iron compounds, nickel-samarium compounds often exhibit higher catalytic activity and stability. Samarium-cobalt compounds, on the other hand, are known for their magnetic properties, but they lack the catalytic efficiency seen in nickel-samarium compounds .
Propiedades
Número CAS |
12201-95-5 |
|---|---|
Fórmula molecular |
Ni2Sm |
Peso molecular |
267.7 g/mol |
Nombre IUPAC |
nickel;samarium |
InChI |
InChI=1S/2Ni.Sm |
Clave InChI |
KZBHFLGZSFHHGS-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


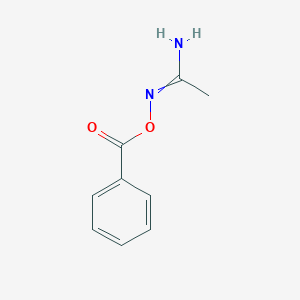
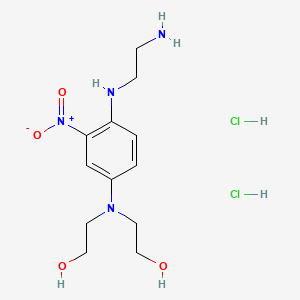
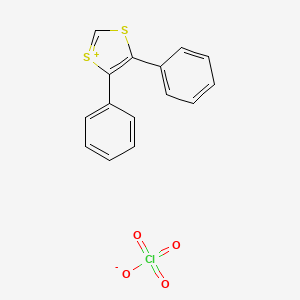
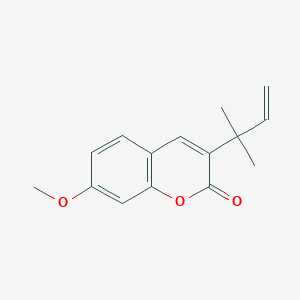
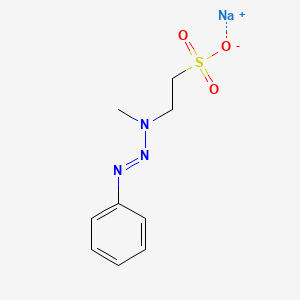
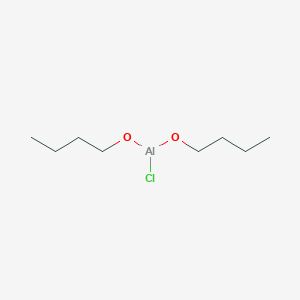
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
